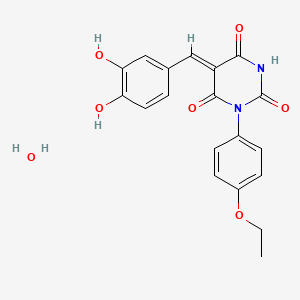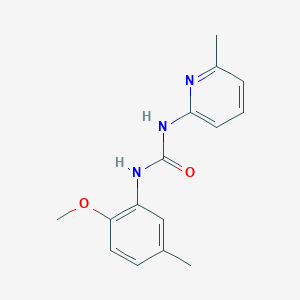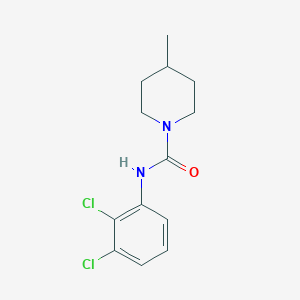
2-(3-ethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-ethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one, also known as DMBO, is a synthetic compound that has gained attention in recent years due to its potential use in scientific research. DMBO belongs to the class of benzoxazinone derivatives, which are known to exhibit various biological activities.
作用机制
The mechanism of action of 2-(3-ethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation. 2-(3-ethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It also inhibits the activity of the protein kinase Akt, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-(3-ethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. 2-(3-ethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has also been found to reduce the levels of inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
实验室实验的优点和局限性
2-(3-ethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. It has also been found to have low toxicity and to be well-tolerated in animal studies. However, 2-(3-ethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has some limitations as well. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on 2-(3-ethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one. One area of interest is its potential use in cancer treatment. Further studies are needed to determine its efficacy and safety in vivo and to identify the optimal dosing regimen. Another area of interest is its neuroprotective effects. 2-(3-ethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's, and further studies are needed to explore this potential application. Additionally, more research is needed to fully understand the mechanism of action of 2-(3-ethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one and to identify other biological activities that it may exhibit.
合成方法
2-(3-ethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one can be synthesized using a multistep process that involves the reaction of 3-ethoxyaniline with 2,4-dimethoxybenzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then subjected to a cyclization reaction using a base such as potassium carbonate in the presence of a solvent such as dimethyl sulfoxide. The final product is obtained by purification using column chromatography.
科学研究应用
2-(3-ethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer treatment. 2-(3-ethoxyphenyl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-(3-ethoxyphenyl)-6,7-dimethoxy-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-4-23-12-7-5-6-11(8-12)17-19-14-10-16(22-3)15(21-2)9-13(14)18(20)24-17/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFCFYUUXASIRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=NC3=CC(=C(C=C3C(=O)O2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B5399226.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-ethylurea](/img/structure/B5399227.png)
![2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-3-furamide](/img/structure/B5399232.png)
![1-(3-methoxybenzyl)-4-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-2-piperazinone](/img/structure/B5399240.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N,N-diethylacetamide](/img/structure/B5399244.png)



![N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B5399276.png)
![N-[1-(2,4-dimethylphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5399287.png)
![3-[(2,4-dinitrophenyl)amino]benzoic acid](/img/structure/B5399302.png)
![1-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-(2-phenylethyl)piperazine](/img/structure/B5399306.png)